molecular formula C18H38N2S B14534247 N-Nonyl-N'-octylthiourea CAS No. 62552-17-4

N-Nonyl-N'-octylthiourea

Cat. No.: B14534247
CAS No.: 62552-17-4
M. Wt: 314.6 g/mol
InChI Key: BVEXOHODEKPDBR-UHFFFAOYSA-N
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Description

N-Nonyl-N’-octylthiourea is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features nonyl and octyl groups attached to the nitrogen atoms, making it a unique derivative of thiourea.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nonyl-N’-octylthiourea typically involves the reaction of nonylamine and octylamine with thiourea. The reaction is carried out in an aqueous medium, often under reflux conditions. The general procedure involves mixing the amines with thiourea in the presence of a suitable solvent, such as ethanol, and heating the mixture to facilitate the reaction .

Industrial Production Methods

Industrial production of N-Nonyl-N’-octylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Nonyl-N’-octylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The nonyl and octyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under inert atmospheres.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various alkyl or aryl thiourea derivatives.

Scientific Research Applications

N-Nonyl-N’-octylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Nonyl-N’-octylthiourea involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Another thiourea derivative with a phenyl group attached to the nitrogen atom.

    N,N’-Diethylthiourea: A thiourea derivative with ethyl groups attached to both nitrogen atoms.

    N,N’-Diphenylthiourea: A thiourea derivative with phenyl groups attached to both nitrogen atoms.

Uniqueness

N-Nonyl-N’-octylthiourea is unique due to the presence of long alkyl chains (nonyl and octyl groups), which impart distinct physical and chemical properties. These long chains can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications that other thiourea derivatives may not be able to fulfill .

Properties

CAS No.

62552-17-4

Molecular Formula

C18H38N2S

Molecular Weight

314.6 g/mol

IUPAC Name

1-nonyl-3-octylthiourea

InChI

InChI=1S/C18H38N2S/c1-3-5-7-9-11-13-15-17-20-18(21)19-16-14-12-10-8-6-4-2/h3-17H2,1-2H3,(H2,19,20,21)

InChI Key

BVEXOHODEKPDBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=S)NCCCCCCCC

Origin of Product

United States

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